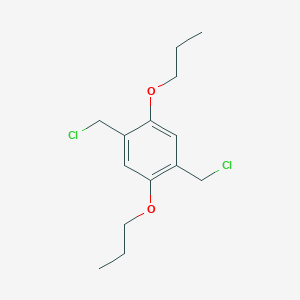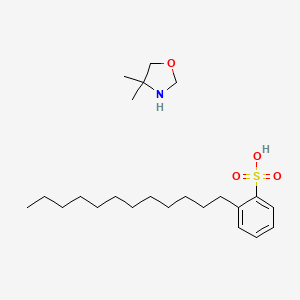![molecular formula C9H10ClNO3S B14468641 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid CAS No. 67206-29-5](/img/structure/B14468641.png)
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is an organic compound that features a thiophene ring, an amino group, and a chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid typically involves the reaction of thiophene derivatives with chloroacetyl chloride. One common method involves the N-chloroacetylation of amino compounds using chloroacetyl chloride in the presence of a phosphate buffer . This reaction is efficient and can be carried out under metal-free, bio-compatible conditions, making it an eco-friendly and scalable process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of acid chlorides, such as chloroacetyl chloride, is common due to their high reactivity and ability to form amides efficiently . The process is typically optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with amines to form amides.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Cyclization reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Chloroacetyl chloride: Used for N-chloroacetylation reactions.
Amines: React with the chloroacetyl group to form amides.
Carbonyl compounds: React with the amino group to form imines.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions with amines.
Imines: Formed from condensation reactions with carbonyl compounds.
Heterocyclic compounds: Formed from cyclization reactions.
Aplicaciones Científicas De Investigación
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid involves nucleophilic addition and elimination reactions. The chloroacetyl group is highly reactive and can undergo nucleophilic attack by amines, leading to the formation of amides . The thiophene ring provides stability and enhances the compound’s reactivity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-chloroacetanilides: Similar in structure due to the presence of the chloroacetyl group.
Chloroacetamides: Share the chloroacetyl functional group and undergo similar reactions.
Uniqueness
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its reactivity compared to other chloroacetamides and N-chloroacetanilides .
Propiedades
Número CAS |
67206-29-5 |
|---|---|
Fórmula molecular |
C9H10ClNO3S |
Peso molecular |
247.70 g/mol |
Nombre IUPAC |
3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO3S/c10-5-8(12)11-6(4-9(13)14)7-2-1-3-15-7/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
Clave InChI |
LBWWWMBGRDDZMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(CC(=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)

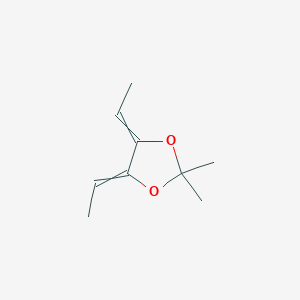
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
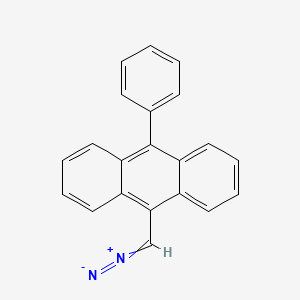

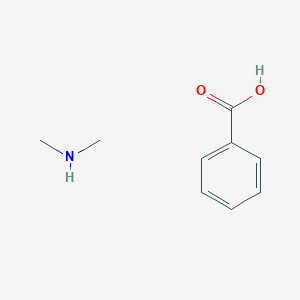
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
